molecular formula C13H20O4 B1252169 Methyl tuberonate

Methyl tuberonate

Cat. No. B1252169
M. Wt: 240.29 g/mol
InChI Key: XCZTYYQNVNLGKI-UZAOFVRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl tuberonate is a methyl ester derived from tuberonic acid. It has a role as a plant metabolite. It is a methyl ester, a member of cyclopentanones, a primary alcohol and a homoallylic alcohol. It derives from a tuberonic acid.

Scientific Research Applications

Antioxidant Activities and Glycoside Isolation

  • Methyl tuberonate, identified in sage (Salvia officinalis L.), has been studied for its antioxidant properties. The compound, along with other glycosides isolated from sage, exhibited significant DPPH free radical scavenging activity, indicating its potential as a natural antioxidant (Wang et al., 2000).

Synthesis and Crystal Growth in Chemistry

  • Research involving molten methylboronic acid has led to the development of new chemical structures, highlighting the role of methyl groups (related to methyl tuberonate) in creating unique structural properties in compounds like uranium and neptunium boronates (Wang et al., 2010).

Neuropharmacology and Microglial Cell Dynamics

  • Bisphosphonates, chemically related to methyl tuberonate, have been explored for their impact on microglial cells in the brain. Studies have shown that compounds like clodronate can influence microglial activation, which is vital in understanding neuroinflammation and CNS pathologies (Kohl et al., 2003).

Bone Health and Bisphosphonates

  • The development of bisphosphonates, a class of drugs associated with methyl tuberonate, has been significant in treating bone disorders. Research has shown how small structural changes in these compounds, like adding methyl groups, can dramatically enhance their potency (Widler et al., 2002).

Catalytic and Synthetic Applications

  • Methyl tuberonate-related compounds have been used in palladium-catalyzed methylation, demonstrating the versatility of these compounds in synthetic chemistry and their potential for late-stage derivatization of biologically active compounds (Haydl & Hartwig, 2019).

Metabolic Pathway Analysis

  • Methyl tuberonate derivatives like 12-hydroxyjasmonate have been identified in plant signaling molecules, playing a crucial role in plant defense responses and developmental processes. The study of these compounds furthers our understanding of plant biology and metabolism (Gidda et al., 2003).

properties

Product Name

Methyl tuberonate

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate

InChI

InChI=1S/C13H20O4/c1-17-13(16)9-10-6-7-12(15)11(10)5-3-2-4-8-14/h2-3,10-11,14H,4-9H2,1H3/b3-2-/t10-,11+/m1/s1

InChI Key

XCZTYYQNVNLGKI-UZAOFVRNSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCC(=O)[C@H]1C/C=C\CCO

Canonical SMILES

COC(=O)CC1CCC(=O)C1CC=CCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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